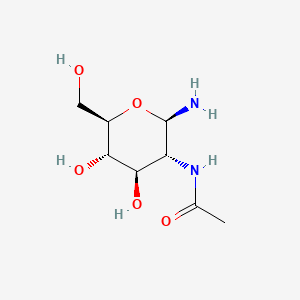

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Übersicht

Beschreibung

2-acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-D-glucosylamine, is a derivative of glucose. It is a significant compound in the field of carbohydrate chemistry and biochemistry. This compound is often used as a building block in the synthesis of various glycopeptides and glycoproteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves the condensation of the corresponding N-acetamido sugars with ammonium bicarbonate (NH4HCO3) in a saturated aqueous solution . This method is relatively straightforward and yields the desired product efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-acetylglucosamine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions to form various glycosylamine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-acetylglucosamine derivatives, amine derivatives, and various glycosylamine compounds. These products are often used in further synthetic applications and research .

Wissenschaftliche Forschungsanwendungen

2-acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-D-glucosylamine, is a glucose derivative with significant applications in carbohydrate chemistry and biochemistry. It is often employed as a building block in the synthesis of various glycopeptides and glycoproteins.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block in creating complex carbohydrates and glycopeptides.

- Biology The compound is used in studies of cell surface glycosylation and glycoprotein synthesis.

- Industry It is used to produce biochemical reagents and as a precursor in synthesizing other important compounds.

- Pharmaceutical Development Its relevance in cancer biology positions it as a candidate for drug development that targets glycosylation pathways.

- Aspartylglycosaminuria Studies 2-Acetamido-1-N-(β-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine may be useful in studies on Aspartylglycosaminuria .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to create corresponding N-acetylglucosamine derivatives.

- Reduction Reduction reactions can transform it into different amine derivatives.

- Substitution It can undergo substitution reactions to produce various glycosylamine derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically require controlled temperatures and pH levels to achieve the desired product. Major products include N-acetylglucosamine derivatives, amine derivatives, and various glycosylamine compounds, often used in further synthetic applications and research.

Wirkmechanismus

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves its role as a substrate or inhibitor in various biochemical pathways. It interacts with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the proper functioning of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-acetamido-1-amino-1,2-dideoxy-beta-D-glucopyranose

- N-acetyl-D-glucosylamine

- N-acetyl-D-galactosamine

Uniqueness

2-acetamido-2-deoxy-beta-D-glucopyranosylamine is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to act as a building block for glycopeptides and glycoproteins makes it particularly valuable in research and industrial applications .

Biologische Aktivität

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-beta-D-glucosamine (GlcNAc), is a monosaccharide derivative with significant biological activity. This compound is integral to various biochemical processes and has been the subject of extensive research due to its implications in health and disease.

- Chemical Formula : C₈H₁₅N₁O₆

- Molecular Weight : Approximately 221.21 Da

- Structure : Contains an acetamido group at the C2 position of the glucopyranose ring.

Biological Significance

This compound plays a crucial role in:

- Glycoprotein and Glycolipid Synthesis : It serves as a building block for glycoproteins and glycolipids, which are essential for cellular functions, including signaling and structural integrity of cell membranes.

- N-linked Glycosylation : This process is vital for protein folding and function. Abnormalities in glycosylation are linked to various diseases, including cancer .

Biological Activities

Research has identified several key biological activities associated with GlcNAc:

- Cellular Signaling : GlcNAc may influence cellular signaling pathways, although the exact mechanisms remain under investigation.

- Cancer Association : Elevated levels of GlcNAc have been observed in certain cancers, suggesting a potential role in tumor development .

- Inhibition of Glycosaminoglycan Synthesis : Studies using hepatocyte cultures demonstrated that certain GlcNAc analogs inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), affecting cellular metabolism .

In Vitro Studies

A study examined the effects of various GlcNAc analogs on primary hepatocytes. Key findings include:

- Inhibition of GAG Incorporation : Certain analogs reduced D-[3H]glucosamine incorporation into GAGs, indicating competitive inhibition within metabolic pathways .

- Impact on Protein Synthesis : The analogs also affected total protein synthesis, suggesting a uridine trapping mechanism that depletes UTP pools .

Case Studies

Research focusing on cancer cells has revealed:

- Cytotoxic Effects : Compounds derived from GlcNAc demonstrated dose-dependent cytotoxicity against cancer cell lines, such as MDA-MB231 and HepG-2. Notably, these compounds exhibited selectivity for cancer cells over normal cells, highlighting their potential therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-acetyl-D-mannosamine | Similar acetamido group but different backbone | Involved in different glycoprotein structures |

| D-glucosamine | Lacks acetyl group at C2 | Precursor for chitin synthesis |

| N-acetylneuraminic acid | Contains sialic acid moiety | Important for cell recognition and signaling |

| 2-amino-2-deoxy-D-glucose | Similar structure but lacks acetyl group | Plays a role in energy metabolism |

Applications

The unique properties of this compound allow it to be used in various fields:

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.